molecular formula C25H26ClN5O4S B2487127 ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 893789-57-6

ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2487127
CAS No.: 893789-57-6
M. Wt: 528.02
InChI Key: UXHQKCSNIPDLFV-UHFFFAOYSA-N
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Description

ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine-3-carboxylate moiety. Key structural attributes include:

  • Triazolo[1,5-a]quinazoline backbone: A bicyclic system known for its role in modulating kinase and enzyme activities.
  • 7-Chloro substituent: Enhances electronic effects and binding affinity.
  • 3-(3,4-Dimethylbenzenesulfonyl group): A bulky sulfonyl substituent likely influencing steric interactions and metabolic stability.
  • Ethyl piperidine-3-carboxylate: A solubilizing group that may improve bioavailability.

Properties

IUPAC Name

ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-6-5-11-30(14-17)22-20-13-18(26)8-10-21(20)31-23(27-22)24(28-29-31)36(33,34)19-9-7-15(2)16(3)12-19/h7-10,12-13,17H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQKCSNIPDLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives with Sulfonyl Modifications

3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Derivatives
  • Core Structure : Shares the triazoloquinazoline backbone but lacks the piperidine-3-carboxylate group .
  • Substituent : The phenylsulfonyl group at position 3 is simpler than the 3,4-dimethylbenzenesulfonyl group in the target compound.
  • Patent data suggest these derivatives are explored for kinase inhibition, but exact activity metrics are undisclosed .
ETHYL 5-SULFANYL[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXYLATE
  • Core Structure : Triazoloquinazoline with an ethyl carboxylate at position 3, similar to the target compound .
  • Substituent : A sulfanyl (-SH) group at position 5 instead of the 7-chloro and sulfonyl groups.
  • Implications : The sulfanyl group may confer antioxidant properties but could reduce metabolic stability due to susceptibility to oxidation. The absence of a sulfonyl group might weaken target binding affinity .

Ethyl Ester-Containing Heterocycles

ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
  • Core Structure : Pyrazolopyrimidine instead of triazoloquinazoline .
  • Substituents : A fluorobenzyl group and methyl substituents.
  • Implications : The ethyl ester enhances solubility, but the pyrazolopyrimidine core may limit cross-reactivity with triazoloquinazoline targets. Such compounds are often explored for antiviral or anticancer applications .
2,3-DICHLORO-4-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-5-YL]PHENYL ETHYL SULFONE
  • Core Structure : Thiazole-linked dichlorophenyl sulfone .
  • Substituents : Ethyl sulfone and methoxyphenyl groups.
  • Implications : The sulfone group may mimic the sulfonyl pharmacophore in the target compound, but the thiazole core alters electronic properties. These analogs are typically investigated for antimicrobial activity .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Hypothesized Advantages/Limitations Reference
Target Compound Triazoloquinazoline 7-Cl, 3-(3,4-dimethylbenzenesulfonyl), ethyl carboxylate Enhanced lipophilicity and metabolic stability
3-(Phenylsulfonyl)-triazoloquinazolin-5(4H)-one Triazoloquinazolinone Phenylsulfonyl Simpler structure; potential reduced potency
ETHYL 5-sulfanyl-triazoloquinazoline-3-carboxylate Triazoloquinazoline 5-sulfanyl, ethyl carboxylate Antioxidant potential; lower stability
ETHYL 6-(3-fluorobenzyl)-pyrazolopyrimidine Pyrazolopyrimidine 3-fluorobenzyl, methyl groups High solubility; divergent target profile

Research Findings and Implications

Sulfonyl Group Impact : The 3,4-dimethylbenzenesulfonyl group in the target compound likely improves target binding and stability compared to phenylsulfonyl analogs due to increased steric bulk and electron-withdrawing effects .

Ethyl Carboxylate Role : The ethyl ester enhances solubility without compromising the triazoloquinazoline’s planar aromaticity, a critical feature for intercalation or enzyme inhibition .

Chloro Substituent : The 7-chloro group may enhance halogen bonding with biological targets, a feature absent in sulfanyl or simpler sulfonyl derivatives .

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